molecular formula C14H20N2O2 B3367756 (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester CAS No. 194028-94-9

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester

Cat. No.: B3367756
CAS No.: 194028-94-9
M. Wt: 248.32 g/mol
InChI Key: AHZVODCGMRDGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester” (CAS: 194028-94-9) is a carbamate-protected amino derivative featuring an indan scaffold. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.33 g/mol, and it is typically available at high purity (95–98%) . The compound consists of a fused bicyclic indan ring system substituted with an amino group at position 3 and a tert-butyl carbamate group at position 5. This structure confers rigidity to the molecule, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-amino-2,3-dihydro-1H-inden-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZVODCGMRDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indane Ring System: The indane ring system can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. The indane ring system is first nitrated using a mixture of nitric acid and sulfuric acid to form the nitro derivative. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the Carbamic Acid tert-Butyl Ester Group: The carbamic acid tert-butyl ester group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carbamic acid tert-butyl ester group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

Pharmacological Applications

1. Drug Development

Due to its structural characteristics, (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester shows promise in pharmaceutical development. The amino group suggests potential interactions with various biological targets, making it a candidate for drug design aimed at treating neurological disorders or other conditions influenced by neurotransmitter systems.

2. Biological Activity Assessment

The compound exhibits various biological activities that are essential for pharmacological research. Bioassays are typically employed to measure its effects on living organisms or cell lines. These assays help elucidate the compound's mechanism of action and therapeutic potential.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to specific biological targets. Understanding these interactions is crucial for determining pharmacodynamics and pharmacokinetics, which are vital for predicting the efficacy and safety of new drug candidates.

Synthetic Methods

Several synthetic routes can be employed to produce this compound, which highlight its versatility in research applications:

  • Direct Amine Reaction : The amino group can be introduced through nucleophilic substitution reactions.
  • Carbamate Formation : The tert-butyl ester can be synthesized via reaction with isocyanates or carbamates.

These methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
(2-Amino-indan-1-yl)-carbamic acidIndan derivativeAntidepressant effects
(4-Amino-cyclohexane)-carbamic acidCyclohexane derivativeAnalgesic properties
(3-Amino-benzene)-carbamic acidBenzene derivativeAnticancer activity

The key distinction of this compound lies in its unique indan framework combined with specific functional groups that may confer distinct biological properties not present in other compounds listed above.

Mechanism of Action

The mechanism of action of (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The amino group and carbamic acid tert-butyl ester group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of the target molecules and pathways, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamic Acid tert-Butyl Esters

Compound Name Molecular Weight Key Substituents/Functional Groups Notable Properties/Applications References
This compound 248.33 Indan core, 3-amino, 5-tert-butyl carbamate Rigid scaffold; high synthetic utility
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester ~335 (estimated) Methoxy-phenyl, butyl chain, carbamate Viscous oil; used in receptor-binding studies
(3-Amino-benzyl)-carbamic acid tert-butyl ester 222.28 Benzyl group, 3-amino, carbamate Flexible backbone; research chemical
TERT-BUTYL (3-AMINOBENZO[D]ISOXAZOL-5-YL)METHYLCARBAMATE 263.29 Benzoisoxazole, methyl carbamate Enhanced metabolic stability
4-Fluoro-3-(piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester N/A Fluorine, piperidine, carbamate Suzuki coupling synthesis; electronic effects
[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester N/A Hydroxy-methoxy-phenyl, ethyl chain, carbamate Tyramine subunit synthesis

Physicochemical Properties

  • Rigidity vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase polarity and may alter solubility or reactivity, whereas methoxy groups () enhance lipophilicity .
  • Stability : Tert-butyl carbamates generally exhibit stability under basic conditions but cleave under acidic conditions. Heterocyclic variants (e.g., benzoisoxazole in ) may resist enzymatic degradation better than indan or benzyl systems .

Biological Activity

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester is an organic compound with a unique indan structure that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H17N1O2C_{13}H_{17}N_{1}O_{2}, with a molecular weight of approximately 219.28 g/mol. Its structure features an amino group at the 3-position and a carbamic acid tert-butyl ester at the 5-position, which may contribute to its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as proteins and nucleic acids. The amino group and the carbamic acid tert-butyl ester can form hydrogen bonds and other interactions, modulating the activity of target molecules and pathways, leading to various biological effects.

Biological Activities

The compound exhibits several biological activities relevant to pharmacological research:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against Mycobacterium tuberculosis, targeting the essential polyketide synthase 13 (Pks13) enzyme. Inhibitors derived from this compound class have shown promising results in inhibiting bacterial growth with sub-micromolar minimum inhibitory concentrations (MIC) .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including carbonic anhydrases, which are involved in critical physiological processes. Studies have demonstrated significant inhibition rates, indicating its potential as a therapeutic agent .
  • Neuroprotective Effects : The indan structure is associated with neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Case Studies and Research Findings

  • Inhibition of Polyketide Synthase : A study identified novel inhibitors based on structural optimization of compounds targeting the Pks13 enzyme. These compounds showed improved antitubercular potencies and favorable pharmacokinetic profiles, highlighting the potential of derivatives like this compound in tuberculosis treatment .
  • Neuroprotective Studies : Research has indicated that compounds with similar structures exhibit neuroprotective effects in various model systems. The presence of the amino group is believed to enhance interaction with neuroreceptors, providing a basis for further investigation into its therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key derivatives and their notable activities:

Compound NameStructure TypeNotable Activity
(2-Amino-indan-1-yl)-carbamic acidIndan derivativeAntidepressant effects
(4-Amino-cyclohexane)-carbamic acidCyclohexane derivativeAnalgesic properties
(3-Amino-benzene)-carbamic acidBenzene derivativeAnticancer activity
This compound Indan derivativeAntimicrobial & neuroprotective

Q & A

Basic: What are the established synthetic routes for (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Protection of the amino group : Use of tert-butoxycarbonyl (Boc) protecting groups via reactions with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
  • Coupling reactions : Suzuki-Miyaura cross-coupling for aryl boronic acid intermediates, as demonstrated in analogous tert-butyl carbamate syntheses (e.g., coupling with pyridinyl groups) .
  • Esterification/Deprotection : Non-aqueous cleavage of intermediates using reagents like titanium tetrachloride or hydrogenation for final deprotection .
    Key Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers characterize the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess chromatographic purity (>95% recommended) .
    • Melting Point : Compare observed mp (e.g., 150–151°C for related Boc-protected amines) to literature values .
  • Stability Testing :
    • Store at –20°C under inert atmosphere to prevent Boc group hydrolysis .
    • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .

Advanced: How can enantioselective synthesis be optimized for chiral analogs of this compound?

Methodological Answer:
Enantioselective synthesis requires:

  • Chiral Catalysts : Employ rhodium complexes with chiral diene ligands for asymmetric conjugate additions (e.g., tert-butyl 3,3-diarylpropanoates) .
  • Dynamic Kinetic Resolution : Use enzymes or chiral auxiliaries in multi-step protocols, as seen in the synthesis of (–)-martinellic acid via β-amino ester intermediates .
  • Stereochemical Validation : Confirm enantiomeric excess (ee) using chiral HPLC or polarimetry, and assign absolute configuration via X-ray crystallography .

Advanced: How should researchers address contradictions in reported biological activities of tert-butyl carbamate derivatives?

Methodological Answer:
Contradictions may arise due to:

  • Structural Analogues : Subtle differences in substituents (e.g., tert-butyl vs. methyl esters) significantly impact bioactivity, as seen in 4-Cl-IAA ester studies .
  • Assay Conditions : Variability in cell lines, solvent systems (e.g., DMSO concentration), or incubation times. Standardize protocols using guidelines like OECD TG 455 for reproducibility .
  • Metabolic Stability : Evaluate compound stability in biological matrices (e.g., plasma, liver microsomes) to rule out false negatives .

Advanced: What experimental design considerations are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modularity : Synthesize derivatives with systematic substitutions (e.g., halogenation at indan-5-yl or Boc group modifications) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors (e.g., GPCRs or enzymes) .
  • Dose-Response Curves : Generate IC50_{50}/EC50_{50} values across ≥3 independent experiments with positive/negative controls .

Advanced: How can degradation pathways be mitigated during long-term experimental assays?

Methodological Answer:

  • Temperature Control : Maintain samples at 4°C with continuous cooling to slow organic degradation, as observed in wastewater matrix studies .
  • Light Protection : Use amber vials to prevent photolytic cleavage of the Boc group .
  • Stabilizing Additives : Include antioxidants (e.g., BHT) or protease inhibitors in biological assays .

Advanced: What strategies resolve low yields in Suzuki coupling steps for aryl intermediates?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C) while improving conversion rates .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate pure intermediates .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Intermediate for Drug Candidates : Used in synthesizing protease inhibitors or kinase-targeting agents via modular carbamate chemistry .
  • Protecting Group Strategy : Boc group enables selective functionalization of amino groups in multi-step syntheses .
  • Biological Probes : Radiolabeled derivatives (e.g., 11^{11}C-Boc) for PET imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.